Clindamycin sulfoxide chemical structure and properties
Clindamycin sulfoxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for clindamycin (B1669177) sulfoxide (B87167), an active metabolite of the antibiotic clindamycin.
Executive Summary
Clindamycin sulfoxide is the primary active metabolite of clindamycin, formed through S-oxidation, predominantly by the cytochrome P450 isoform CYP3A4.[1][2] While not administered directly as a therapeutic agent, its formation is a key aspect of clindamycin's pharmacokinetics and it possesses its own antimicrobial activity.[1][2][3] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its biological formation and mechanism of action.
Chemical Structure and Identification
Clindamycin sulfoxide is a derivative of the lincosamide antibiotic clindamycin. The sulfoxide group introduces a chiral center at the sulfur atom, resulting in a mixture of diastereomers.[4]
-
IUPAC Name : (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide[5]
-
Synonyms : U-25026A, 7(S)-Chloro-7-deoxylincomycin sulfoxide[2][3]
-
SMILES : CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--S(=O)C)O)O)O">C@@H--INVALID-LINK--Cl[3][5]
Physicochemical Properties
The following table summarizes the key quantitative data for clindamycin sulfoxide.
| Property | Value | Source(s) |
| Molecular Weight | 440.98 g/mol | [3][6][7] |
| 441.0 g/mol | [2][5] | |
| Exact Mass | 440.1747856 Da | [5] |
| Physical Form | Solid | [2] |
| Off-White Solid | [6] | |
| Melting Point | 85-95 °C | [6] |
| Solubility | Methanol: Slightly soluble | [2] |
| Water: Slightly soluble | [2] | |
| Storage Temperature | 2-8 °C | [8] |
| -20 °C | [6] |
Biological Activity and Mechanism of Action
Clindamycin sulfoxide is recognized as an active metabolite of clindamycin.[1][2] Like its parent compound, it exhibits antibacterial properties by inhibiting bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which interferes with the translocation steps in protein elongation.[3][9] In vitro studies have demonstrated its efficacy against various bacteria, including P. prevotti, B. fragilis, and C. sordelli, with MIC values of 2, 2, and 1 mg/L, respectively.[1][2]
Metabolic Pathway
Clindamycin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, with minor involvement from CYP3A5, to form clindamycin sulfoxide through S-oxidation.[1][2][9] A minor metabolite, N-desmethyl clindamycin, is also formed.[9]
Experimental Protocols
Synthesis of Clindamycin Sulfoxide
The following protocol is adapted from a patented synthesis method which utilizes hydrogen peroxide as the oxidizing agent.[4] This method is designed to be straightforward while minimizing the over-oxidation of clindamycin to clindamycin sulfone.[4]
Materials:
-
Clindamycin
-
30% Aqueous Hydrogen Peroxide Solution
-
Water
-
50 mL Round-bottom flask
-
Ice bath or Water bath (10-50 °C)
-
Stirring apparatus
-
Suction filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve clindamycin (e.g., 5.1 g) in a 50 mL round-bottom flask with a small amount of water (e.g., 2 mL).
-
Add the aqueous hydrogen peroxide solution (e.g., 4.5 mL of 30% H₂O₂). The molar ratio of clindamycin to hydrogen peroxide should be between 1:2 and 1:6.[4]
-
Agitate the mixture to ensure complete dissolution.
-
Maintain the reaction temperature between 10 °C and 50 °C with stirring. Reaction time will vary from 20 minutes to 2 hours, with shorter times required at higher temperatures.[4]
-
Upon completion of the reaction, add three times the volume of ethanol to the mixture to precipitate the solid product.
-
Collect the solid via suction filtration.
-
Dry the collected solid in a vacuum oven at room temperature to obtain clindamycin sulfoxide as a white solid. The product will be a mixture of two steric isomers.[4]
Analytical Methodology: LC-MS/MS
For the quantitative analysis of clindamycin sulfoxide in biological matrices such as plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a commonly employed platform.[10]
General Protocol Outline:
-
Sample Preparation:
-
Protein precipitation of the plasma sample using a solvent like acetonitrile (B52724) or methanol.
-
Centrifugation to separate the precipitated proteins.
-
Collection of the supernatant for analysis.
-
Dilution of the supernatant if necessary.
-
-
Chromatographic Separation (LC):
-
Utilize a C18 reverse-phase column.
-
Employ a gradient elution mobile phase, typically consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for both clindamycin sulfoxide and an appropriate internal standard using Multiple Reaction Monitoring (MRM).
-
This methodology provides the high selectivity and sensitivity required for determining the concentration of metabolites in complex biological samples.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Clindamycin sulfoxide | 22431-46-5 | AC20486 | Biosynth [biosynth.com]
- 4. CN105294786A - Synthesis method of clindamycin sulfoxide - Google Patents [patents.google.com]
- 5. Clindamycin Sulfoxide | C18H33ClN2O6S | CID 11662169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. scbt.com [scbt.com]
- 8. Clindamycin Sulfoxide | 22431-46-5 [sigmaaldrich.com]
- 9. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Determination of clindamycin and its metabolite clindamycin sulfoxide in diverse sewage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
